2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide
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Description
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide is a useful research compound. Its molecular formula is C21H22ClFN2O3 and its molecular weight is 404.87. The purity is usually 95%.
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Scientific Research Applications
Novel Oxazapolycyclic Skeleton Synthesis
Research by Petrovskii et al. (2017) focused on the synthesis of novel fused oxazapolycyclic skeletons, demonstrating the potential for creating unique nonplanar structures with strong emission properties, which could be relevant for applications in materials science, particularly in the development of new photophysical materials Petrovskii et al., 2017.
Heterocyclic Hybrids Synthesis and Properties
Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine heterocyclic hybrids, indicating the potential for these compounds in the development of materials with specific electronic properties, such as nonlinear optical (NLO) applications, based on their molecular structure and electronic distribution Almansour et al., 2016.
Antimicrobial Applications
Desai et al. (2013) explored the synthesis of fluorobenzamides containing thiazole and thiazolidine, showcasing their antimicrobial potential. This suggests that compounds with similar structures could be investigated for their efficacy in antimicrobial applications, highlighting the importance of specific functional groups in enhancing activity Desai et al., 2013.
Kinase Inhibitor Development
Naganathan et al. (2015) discussed the process development of a benzoxazepine-containing kinase inhibitor, emphasizing the relevance of such compounds in the development of therapeutic agents targeting specific kinases involved in disease pathways. This indicates potential pharmaceutical applications for compounds with similar structures, particularly in cancer therapy Naganathan et al., 2015.
Properties
IUPAC Name |
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O3/c1-4-10-25-16-11-13(8-9-17(16)28-12-21(2,3)20(25)27)24-19(26)18-14(22)6-5-7-15(18)23/h5-9,11H,4,10,12H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGUPXQHFQALAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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